molecular formula C8H15NO3 B1267812 Ethyl 2-(1-ethoxyethylideneamino)acetate CAS No. 21164-33-0

Ethyl 2-(1-ethoxyethylideneamino)acetate

Cat. No. B1267812
CAS RN: 21164-33-0
M. Wt: 173.21 g/mol
InChI Key: PHVIFILFKDQZIH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethoxyethylideneamino)acetate is a compound of interest due to its versatile chemical reactions and potential applications in various fields of chemistry and materials science. The compound's synthesis, structural analysis, and reactivity profile have been extensively studied, highlighting its significance.

Synthesis Analysis

The synthesis of ethyl 2-(1-ethoxyethylideneamino)acetate involves key reactions including condensation, esterification, and sometimes complex catalytic processes to achieve the desired structure. Notably, methods such as the Whol-Ziegler reaction and Williamson reaction have been employed in its synthesis, demonstrating the compound's accessibility through various synthetic routes (Baldridge et al., 2010).

Molecular Structure Analysis

The molecular structure of ethyl 2-(1-ethoxyethylideneamino)acetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, providing insights into its chemical framework. Single crystal X-ray diffraction studies have further confirmed its structure, offering a detailed understanding of its molecular geometry (Jyothi et al., 2017).

Chemical Reactions and Properties

Ethyl 2-(1-ethoxyethylideneamino)acetate participates in a range of chemical reactions, showcasing its reactivity and versatility. For instance, it has been used in condensation reactions to synthesize novel compounds, demonstrating its role as a reactive intermediate in organic synthesis (Baldridge et al., 2010).

Scientific Research Applications

1. Synthesis of Fluorescent Protein Chromophore Analogues

Ethyl 2-(1-ethoxyethylideneamino)acetate is used in the synthesis of 4-arylideneimidazolin-5-one analogues, related to the green fluorescent protein (GFP) chromophore. These compounds are derived from a variety of Schiff bases and have applications in biochemical research, particularly in the study of protein structure and function (Baldridge, Kowalik & Tolbert, 2010).

2. Memory Enhancement Research

In a study on mice, a compound synthesized from ethyl 2-(1-ethoxyethylideneamino)acetate demonstrated potential in enhancing memory. This research highlights the compound's neuropharmacological applications, particularly in developing treatments for memory-related disorders (Li Ming-zhu, 2010).

3. Development of Organic Compounds with Biological Activity

Ethyl 2-(1-ethoxyethylideneamino)acetate has been used in the synthesis of complex organic compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds have potential in pharmaceutical research due to their unique chemical structures and properties (Yavari, Aghazadeh & Tafazzoli, 2002).

4. Pharmaceutical Applications

Ethyl 2-(1-ethoxyethylideneamino)acetate is involved in the synthesis of compounds used in medicinal chemistry, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate. This compound serves as a coupling agent in the synthesis of peptides and other pharmaceutical products, showcasing its versatility in drug development (Thalluri, Nadimpally, Chakravarty, Paul & Mandal, 2013).

properties

IUPAC Name

ethyl 2-(1-ethoxyethylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIFILFKDQZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NCC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304420
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-ethoxyethylideneamino)acetate

CAS RN

21164-33-0
Record name NSC165675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (E)-N-(1-ethoxyethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.140 g (0.123 mol) of aminoacetic acid ethyl ester hydrochloride and 15.175 g (0.123 mol, 1 eq) of acetimidic acid ethyl ester hydrochloride were stirred in solution in 300 mL ice cold water. 200 mL diethyl ether and then 16.97 g (0.123 mol, 1 eq) K2CO3 were added. The reaction mixture was stirred for 10 minutes. The organic phase was separated and dried over Na2SO4, filtered and evaporated to dryness to yield to 15.229 g (72%) of (1-ethoxy-ethylideneamino)-acetic acid ethyl ester as a light yellow oil.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
15.175 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.97 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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